molecular formula C8H8N4OS B13053439 (E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide

(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide

Cat. No.: B13053439
M. Wt: 208.24 g/mol
InChI Key: NBEAYIZVDDMFIN-UHFFFAOYSA-N
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Description

(E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of (E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the methoxy and methanimidamide groups. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene and formamidine derivatives, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Methanimidamide Group: This step involves the reaction of the thieno[2,3-d]pyrimidine intermediate with methoxyamine hydrochloride under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of (E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

(E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of (E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities.

    Thieno[3,2-d]pyrimidine Derivatives: These compounds also contain a thienopyrimidine core but differ in the position of the sulfur atom within the ring system.

Uniqueness

(E)-N’-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its specific substitution pattern and the presence of the methoxy and methanimidamide groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

InChI

InChI=1S/C8H8N4OS/c1-13-12-5-10-7-6-2-3-14-8(6)11-4-9-7/h2-5H,1H3,(H,9,10,11,12)

InChI Key

NBEAYIZVDDMFIN-UHFFFAOYSA-N

Isomeric SMILES

CON/C=N/C1=C2C=CSC2=NC=N1

Canonical SMILES

CONC=NC1=C2C=CSC2=NC=N1

Origin of Product

United States

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